6-Bromo-3-methoxypicolinamide
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Overview
Description
6-Bromo-3-methoxypicolinamide is a chemical compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinamide, featuring a bromine atom at the 6th position and a methoxy group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxypicolinamide typically involves the bromination of 3-methoxypicolinamide. One common method includes the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. For example, a mixture of methyl 6-bromo-3-methoxypicolinate and lithium hydroxide in a dioxane-water solution can be stirred at room temperature to yield 6-bromo-3-methoxypicolinic acid, which can then be converted to the amide form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxypicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted picolinamides.
Scientific Research Applications
6-Bromo-3-methoxypicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxypicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can influence the binding affinity and specificity of the compound, affecting its biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypicolinamide: Similar structure but with the methoxy group at the 4th position.
6-Bromo-3-methoxypicolinic acid: The carboxylic acid derivative of 6-Bromo-3-methoxypicolinamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
6-bromo-3-methoxypyridine-2-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-4-2-3-5(8)10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI Key |
RUNBHYYVPJYZNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)C(=O)N |
Origin of Product |
United States |
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